molecular formula C24H51N3 B1599388 (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine CAS No. 28872-01-7

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine

Cat. No. B1599388
CAS RN: 28872-01-7
M. Wt: 381.7 g/mol
InChI Key: ZXUXEWRICDHNKF-KTKRTIGZSA-N
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Description

(3-Aminopropyl)triethoxysilane (APTES) is a silane widely used to supply amino groups for further modifications on various materials . It is useful in the formation of aminopropyl derivative of glass .


Synthesis Analysis

APTES can be synthesized by the amination of 3-chloropropyltriethoxysilane or the catalytic hydrogenation of cyanoethyltriethoxysilane .


Molecular Structure Analysis

The molecular structure of APTES includes a silane group and an aminopropyl group . The aminopropyl group can be used for further modifications on various materials .


Chemical Reactions Analysis

APTES is commonly used for nanoparticle surface functionalization to achieve charge reversal as well as to enable cargo loading . It can also act as a catalyst to catalyze sol–gel silica polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of APTES-functionalized silica nanoparticles can vary depending on the location of added APTES . The colloidal stability of APTES-functionalized silica nanoparticles has not been thoroughly studied, which can be problematic when the high reactivity of amine groups is considered .

Future Directions

The use of APTES for the surface functionalization of silica nanoparticles has potential applications in a variety of fields, including biomedicine and agriculture . The observation and analyses that silica nanoparticles show different hydrolysis behaviors dependent on the location of the functional group will be important in future design of silica nanoparticles for specific biomedical and agricultural applications .

properties

IUPAC Name

N'-[3-[[(Z)-octadec-9-enyl]amino]propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-19-24-27-22-18-20-25/h9-10,26-27H,2-8,11-25H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUXEWRICDHNKF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036207
Record name (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine

CAS RN

28872-01-7
Record name N1-(3-Aminopropyl)-N3-(9Z)-9-octadecen-1-yl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28872-01-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-(3-aminopropyl)-N'-9-octadecenylpropane-1,3-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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